molecular formula C15H19NO4 B5508256 5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-2-propionyl-1,3-cyclohexanedione

5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-2-propionyl-1,3-cyclohexanedione

Cat. No. B5508256
M. Wt: 277.31 g/mol
InChI Key: YNZPZAVFSMVKPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related cyclohexanediones involves multi-step chemical processes. For instance, hexabromo-5,5-dimethyl-1,3-cyclohexanedione can be transformed into tetrabromo derivatives through reactions with sodium acetate in acetic acid, showcasing a method for functionalizing cyclohexanedione derivatives (Pooter & Schamp, 2010). Additionally, the reaction of 2-aminocarbonyl-5,5-dimethyl-1,3-cyclohexanedione with diamines has been used to obtain cyclohexanedione derivatives, confirming their structure through spectroscopic data and X-ray analysis (Tonkikh et al., 2002).

Molecular Structure Analysis

The molecular structure of cyclohexanedione derivatives is often confirmed through spectroscopic techniques and X-ray crystallography. For example, the structure of substituted cyclohexanediones has been elucidated using NMR spectroscopy and X-ray analysis, providing detailed information on their molecular framework (Shi et al., 1998).

Chemical Reactions and Properties

Cyclohexanedione derivatives participate in various chemical reactions, demonstrating unique reactivity patterns. They can undergo condensation reactions with hydrazides, leading to compounds exhibiting polychromism due to intramolecular charge transfer, highlighting their complex chemical behavior (Strakov et al., 1993).

Physical Properties Analysis

The physical properties of cyclohexanedione derivatives, such as melting points and solubility, can be directly influenced by their molecular structure. Research often focuses on optimizing synthesis conditions to modify these properties for specific applications, although detailed studies on the physical properties of the exact compound are scarce.

Chemical Properties Analysis

The chemical properties of cyclohexanedione derivatives, including reactivity, stability, and interaction with various reagents, are crucial for their application in chemical synthesis. For example, the reaction of dimedone with aldehydes under solvent-free conditions indicates a method for synthesizing diverse chemical structures, showcasing the versatility of cyclohexanedione derivatives in organic synthesis (Jin et al., 2006).

Scientific Research Applications

Nano Catalysis

Nano α-Al2O3 supported ammonium dihydrogen phosphate was explored as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from 1,3-dicarbonyl compounds including 5,5-dimethyl-1,3-cyclohexanedione. This method highlights the environmental benefits, simplicity, and efficiency of using such catalysts for organic synthesis, emphasizing the potential of 5,5-dimethyl-1,3-cyclohexanedione in catalytic processes (Maleki & Ashrafi, 2014).

Analytical Chemistry

In analytical chemistry, dimedone (5,5-dimethyl-1,3-cyclohexanedione) has been utilized as a highly specific and sensitive reagent for the determination of aldehydes. A method was developed for the trace analysis of aldehydes using reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with dimedone, showcasing its application in environmental and industrial sample analysis (Mopper, Stahovec, & Johnson, 1983).

Synthetic Organic Chemistry

Research on the synthesis of N-confused porphyrin derivatives has shown that active methylene compounds such as 5,5-dimethylcyclohexane-1,3-dione react with N-confused porphyrin to produce novel derivatives. This process does not require any catalyst and opens new pathways for the synthesis of complex organic molecules (Li et al., 2011).

Green Chemistry

The use of nano-TiO2 as an efficient and heterogeneous catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives from arylaldehydes and dimedone under solvent-free conditions demonstrates the shift towards greener and more sustainable chemical processes. This method is noted for its simplicity, clean reaction profile, and the recyclability of the catalyst (Khazaei et al., 2013).

Redox Biology

In the field of redox biology, dimedone has been employed to study protein sulfenation, a reversible post-translational modification with implications for protein regulation. By selectively tagging sulfenic acids in proteins, researchers can monitor these modifications and their role in biological processes, highlighting the chemical's utility in biochemical research (Charles et al., 2007).

properties

IUPAC Name

5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)-2-propanoylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-5-9(17)12-10(18)7-15(3,4)13(14(12)19)11-6-8(2)16-20-11/h6,12-13H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZPZAVFSMVKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(C(C1=O)C2=CC(=NO2)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-2-propionyl-1,3-cyclohexanedione

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